molecular formula C8H14ClN3O B1413415 (R)-3-methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride CAS No. 2034166-37-3

(R)-3-methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride

Cat. No. B1413415
CAS RN: 2034166-37-3
M. Wt: 203.67 g/mol
InChI Key: VNKGWZCRQRWCCJ-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride, commonly referred to as R-3-MeOxHCl, is a synthetic compound with a wide range of potential applications in scientific research. It is a small molecule that can be used as a chiral ligand in asymmetric catalysis, and as a building block for the synthesis of various organic compounds. R-3-MeOxHCl has been studied extensively in recent years, and has been found to have a number of interesting properties, including the ability to bind to certain proteins, the ability to act as a prodrug in certain biological systems, and the ability to act as a catalyst in certain biochemical reactions.

Scientific Research Applications

1. Biomedical Applications and Affinity to DAT

The compound (R)-3-methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride has been studied for its affinity to the dopamine transporter (DAT) and its ability to inhibit monoamine reuptake at DAT, NET, and 5HTT. This is significant in the context of neurological and psychiatric conditions where dopamine regulation is crucial (Petukhov et al., 2001).

2. Antimicrobial Activity

Research has also been conducted on the antimicrobial properties of compounds containing the 1,2,4-oxadiazole ring, such as (R)-3-methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride. These studies have found strong antimicrobial activity in derivatives containing piperidine or pyrrolidine rings, indicating potential applications in developing new antimicrobial agents (Константин Ю. Кроленко et al., 2016).

3. Chemical Stability and Reactivity

Another aspect of scientific interest is the chemical stability and reactivity of compounds like (R)-3-methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride. Studies have examined the reactivity of similar compounds in Boulton–Katritzky rearrangement reactions, which can lead to the formation of different chemical structures under varying conditions (Kayukova et al., 2018).

4. Tubulin Inhibitor and Antiproliferative Properties

Furthermore, research into 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which are structurally related to (R)-3-methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride, has revealed their potential as tubulin inhibitors and antiproliferative agents. This suggests possible applications in cancer research and therapy (Krasavin et al., 2014).

properties

IUPAC Name

3-methyl-5-[(2R)-piperidin-2-yl]-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c1-6-10-8(12-11-6)7-4-2-3-5-9-7;/h7,9H,2-5H2,1H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKGWZCRQRWCCJ-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=N1)[C@H]2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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